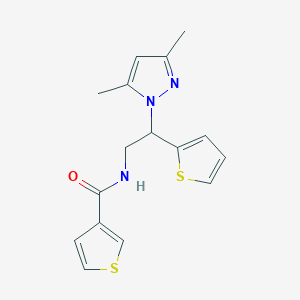

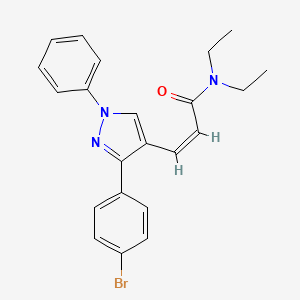

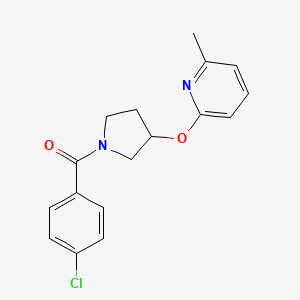

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide" is a pyrazole derivative that is likely to possess interesting chemical and physical properties due to the presence of thiophene and pyrazole moieties. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene and pyrazole structures have been synthesized and studied for various properties, including electronic, nonlinear optical properties, crystal structure, and biological activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of an intermediate, followed by reactions such as Suzuki cross-coupling or condensation with other reagents. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction of an intermediate with aryl/heteroaryl boronic acids/pinacol esters . Similarly, the synthesis of pyrazole derivatives often includes the reaction of appropriate ketones with semicarbazide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole and thiophene derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray crystallography . The crystal structures of these compounds can reveal important information about their conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the nature of the substituents on the pyrazole and thiophene rings. For example, the electronic and nonlinear optical properties of pyrazine analogs were studied through DFT calculations, considering factors like frontier molecular orbitals, HOMO-LUMO energy gap, and hyperpolarizability . These properties are indicative of how the compound might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and pyrazole derivatives, such as thermal stability, electronic structure, and nonlinear optical properties, are often characterized using a range of spectroscopic and computational techniques . For instance, the thermal stability of a novel pyrazole derivative was assessed using TG-DTG, and its electronic structure was optimized using DFT calculations . The nonlinear optical properties are particularly interesting for materials science applications and can be influenced by the molecular structure and electronic delocalization within the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The compound and its related structures have been the focus of synthetic chemistry efforts aimed at developing novel heterocyclic compounds. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the utility of these compounds in synthesizing new heterocyclic structures through mechanisms involving ANRORC rearrangement (Ledenyova et al., 2018). Similarly, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield various pyrazole, isoxazole, and pyrazolopyridine derivatives highlight the compound's significance in creating diverse heterocyclic frameworks (Mohareb et al., 2004).

Crystal Structure Analysis

Studies involving crystal structure determination and Hirshfeld surface analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offer insights into the molecular geometry, intermolecular interactions, and stability of these compounds, which is crucial for understanding their reactivity and potential applications in material science (Prabhuswamy et al., 2016).

Green Chemistry Approaches

The development of greener synthesis methods for thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, underscores the importance of environmental considerations in the synthesis of such compounds. These methods not only provide a sustainable approach to chemical synthesis but also highlight the potential antibacterial and antifungal applications of the synthesized compounds (Sowmya et al., 2018).

Antidepressant Potential

Investigations into the antidepressant potential of thiophene bearing pyrazoline carboxamides through behavioral models like the Forced Swim Test (FST) and Tail Suspension Test (TST) indicate the compound's significance in medicinal chemistry, especially in the development of new therapeutic agents (Mathew et al., 2014).

Antimicrobial Activities

The synthesis and evaluation of novel thienopyrazole derivatives for antimicrobial activities further demonstrate the compound's utility in discovering new agents with potential applications in combating microbial infections (Gad-Elkareem et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRWGYJCAIWFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CSC=C2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)

![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)

![[3-(Aminomethyl)oxolan-3-yl]methanol](/img/structure/B2518826.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)